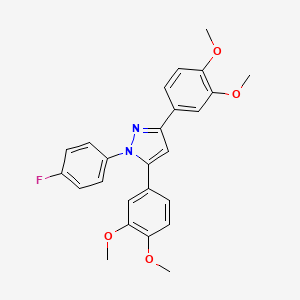
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorobenzyl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorobenzyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the aromatic rings: The aromatic rings can be introduced through Friedel-Crafts acylation or alkylation reactions.
Functional group modifications: The methoxy and fluorobenzyl groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorobenzyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(3-fluorobenzyl)-1H-pyrazole can be compared with other similar compounds, such as:
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole: Lacks the fluorobenzyl group, which may affect its reactivity and biological activity.
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorobenzyl)-1H-pyrazole: The position of the fluorine atom can influence the compound’s properties and interactions.
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-fluorobenzyl)-1H-pyrazole: The presence of a methyl group instead of an ethyl group can alter the compound’s steric and electronic characteristics.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C28H29FN2O4 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-[(3-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C28H29FN2O4/c1-6-22-27(19-10-12-23(32-2)25(15-19)34-4)30-31(17-18-8-7-9-21(29)14-18)28(22)20-11-13-24(33-3)26(16-20)35-5/h7-16H,6,17H2,1-5H3 |
InChI Key |
RIVZLCFBZGQCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-{[(4-{[(E)-(1,3-dimethyl-1H-pyrazol-5-yl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10923964.png)
![N-[3-(morpholin-4-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10923976.png)
![3,5-bis(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10923984.png)

![6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923992.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10923994.png)

![N-(2,3-dimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10924013.png)
![3-methyl-N-[1-(4-methylphenyl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924017.png)

![methyl 5-{[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10924031.png)
![6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-7-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924045.png)
![1-benzyl-3,6-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924048.png)
